Benzyl orange

概要

説明

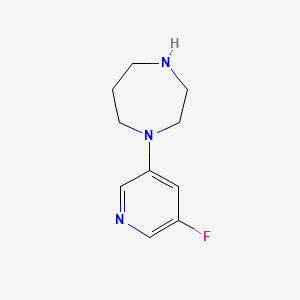

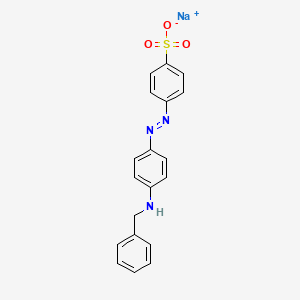

Benzyl Orange is a chemical compound with the molecular formula C19H16N3NaO3S . It is commonly used in analytical chemistry, particularly in the determination of the pH of solutions.

Molecular Structure Analysis

The molecular structure of Benzyl Orange consists of an ester functional group where the acetate (CH3COO-) is attached to the benzyl group (C6H5CH2-) . The molecular weight of Benzyl Orange is 389.40 g/mol .

Physical And Chemical Properties Analysis

Benzyl Orange appears as an orange to brown powder or crystal . It has a maximum absorption wavelength of 432.0 to 438.0 nm in water . It is soluble in water .

科学的研究の応用

Authentication of Essential Oils

Benzyl orange can be used as a marker in the detection of dilution or adulteration of essential oils, such as lemon essential oil, with substances like isopropyl myristate (IPM) and benzyl alcohol (BnOH). This application is crucial for maintaining the authenticity and quality of essential oils in the market .

Chemical Synthesis and Material Science

In the field of chemical synthesis, Benzyl orange may serve as a reagent or a pH indicator due to its color-changing properties under different pH conditions. Material scientists could use it in the development of new materials with specific colorimetric properties .

Green Technology and Extraction Processes

Benzyl orange could potentially be involved in subcritical water extraction (SWE) processes as an indicator or facilitator for the extraction of valuable compounds from organic materials, such as orange peels, which are often considered waste .

Analytical Chemistry

Due to its specific absorbance properties, Benzyl orange can be used in analytical chemistry for spectrophotometric analysis, helping in the quantification and identification of substances within a mixture .

Antimicrobial Applications

Research into natural preservatives has explored the use of orange peel extracts. While not directly stated, Benzyl orange could be investigated for its antimicrobial properties, potentially serving as a natural preservative in food and beverages .

Safety And Hazards

Benzyl Orange, like other chemical compounds, should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

While specific future directions for Benzyl Orange are not mentioned in the search results, the valorization of orange peels and pomaces can be carried out using green extraction methods with high quantities and qualities of extracts . Therefore, the extract can be used for health and wellness products . This suggests potential future directions for the use of Benzyl Orange and similar compounds derived from orange by-products.

特性

IUPAC Name |

sodium;4-[[4-(benzylamino)phenyl]diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S.Na/c23-26(24,25)19-12-10-18(11-13-19)22-21-17-8-6-16(7-9-17)20-14-15-4-2-1-3-5-15;/h1-13,20H,14H2,(H,23,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCBNZLRTUKUAQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzylorange | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol](/img/structure/B1526799.png)

![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine](/img/structure/B1526800.png)

![2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1526819.png)